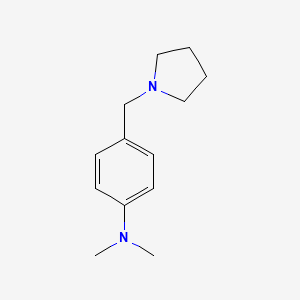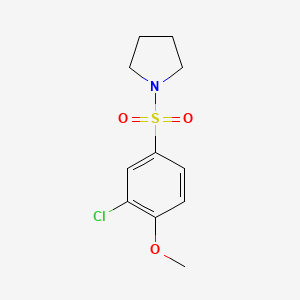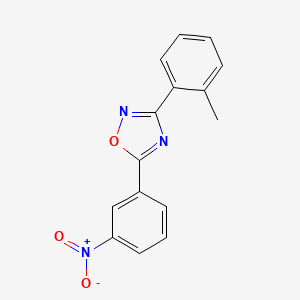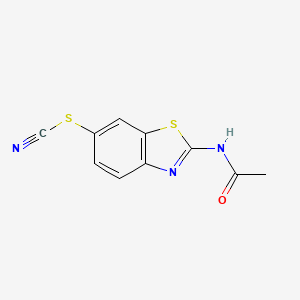![molecular formula C17H19NOS B5837629 N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 333457-41-3](/img/structure/B5837629.png)
N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a sulfanyl group attached to an acetamide backbone, with two methyl-substituted phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylaniline and 4-methylthiophenol.
Formation of Intermediate: The 2,5-dimethylaniline is reacted with chloroacetyl chloride to form N-(2,5-dimethylphenyl)chloroacetamide.
Final Product Formation: The intermediate is then reacted with 4-methylthiophenol in the presence of a base (such as sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigation of its pharmacological properties.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
Uniqueness
N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the specific substitution pattern on the phenyl rings and the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-5-8-15(9-6-12)20-11-17(19)18-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRCJHSIBOPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357178 |
Source


|
| Record name | N-(2,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333457-41-3 |
Source


|
| Record name | N-(2,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
![2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid](/img/structure/B5837570.png)


![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B5837600.png)



![2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol](/img/structure/B5837632.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine](/img/structure/B5837644.png)
![2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B5837650.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)
